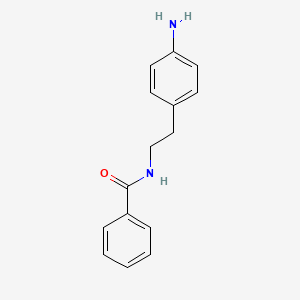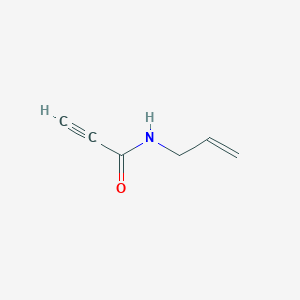
2-Propynamide, N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propynamide, N-2-propenyl- is an organic compound with the molecular formula C6H7NO. It is characterized by the presence of both a propynamide and a propenyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of 2-Propynamide, N-2-propenyl- typically involves the reaction of a propiolic acid ester with an amine. The reaction is carried out in water at a temperature range of about -10°C to 10°C. The specific conditions and reagents used can vary, but the general process involves the following steps :
Reacting a propiolic acid ester: (e.g., methyl or ethyl ester) with an amine (e.g., N-2-propenylamine).
Maintaining the reaction temperature: between -10°C and 10°C.
Using a ratio: of the propiolic acid ester to the amine of about 1.0 to 1.2.
Chemical Reactions Analysis
2-Propynamide, N-2-propenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl group can be replaced by other nucleophiles.
Scientific Research Applications
2-Propynamide, N-2-propenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propynamide, N-2-propenyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
2-Propynamide, N-2-propenyl- can be compared with other similar compounds such as:
2-Propenamide, N,N-dimethyl-: This compound has a similar structure but with dimethyl groups instead of the propenyl group.
2-Propen-1-amine, N-2-propenyl-: This compound has an amine group instead of the amide group, making it more reactive in certain chemical reactions.
(Z,Z)-Selanediylbis (2-propenamides): These compounds contain selenium and have unique properties, including high glutathione peroxidase-like activity.
The uniqueness of 2-Propynamide, N-2-propenyl- lies in its combination of the propynamide and propenyl groups, which confer distinct reactivity and versatility in various applications.
Properties
CAS No. |
146722-42-1 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
N-prop-2-enylprop-2-ynamide |
InChI |
InChI=1S/C6H7NO/c1-3-5-7-6(8)4-2/h2-3H,1,5H2,(H,7,8) |
InChI Key |
ZKTAYBWTWJVZGR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
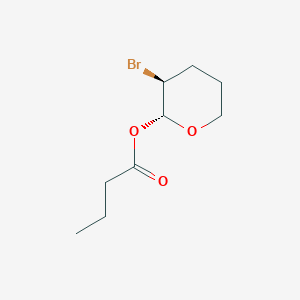
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)
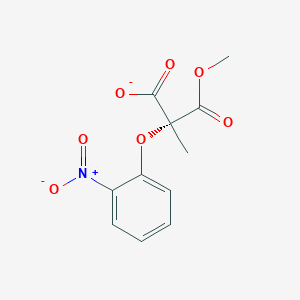
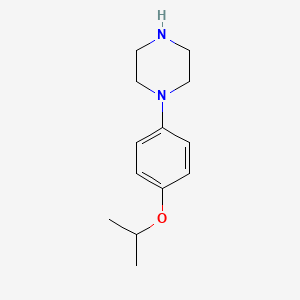
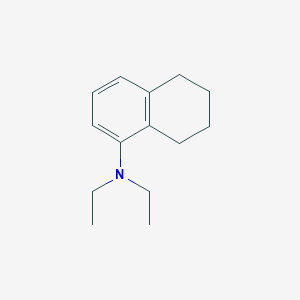
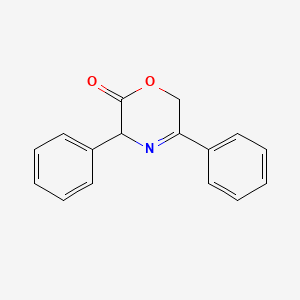


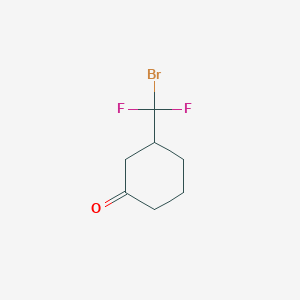
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
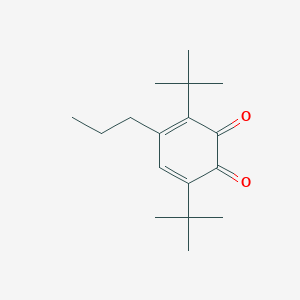
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)
